molecular formula C18H22N2O3S2 B6494307 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide CAS No. 896281-56-4

3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide

Cat. No. B6494307
CAS RN: 896281-56-4
M. Wt: 378.5 g/mol
InChI Key: DFURCYVLSLTFKM-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide (DMTPB) is a novel and promising compound with a wide variety of potential applications in scientific research. It is a small molecule that can be synthesized using a variety of methods, and has been studied for its potential applications in biochemistry, physiology, and other fields of scientific research.

Scientific Research Applications

3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide has been studied for its potential applications in scientific research, particularly in biochemistry and physiology. It has been shown to have potential applications in the study of cell signaling pathways, enzyme inhibition, and protein-protein interactions. In addition, 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide has been studied for its potential applications in the development of novel drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinase C, which is involved in cell signaling pathways. Additionally, 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide has been shown to interact with certain proteins, such as the estrogen receptor, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide have not yet been fully studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal models. Additionally, 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide has been shown to have potential applications in the treatment of diabetes, as it has been shown to increase insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide for lab experiments include its low cost and ease of synthesis. Additionally, its small size makes it suitable for use in a variety of experiments. The main limitation of using 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide for lab experiments is its lack of specificity, as it has been shown to interact with a variety of proteins and enzymes.

Future Directions

Potential future directions for research on 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide include further studies on its mechanism of action, its potential applications in drug development, and its potential therapeutic applications. Additionally, further research on its biochemical and physiological effects is needed in order to fully understand its potential applications. Finally, further studies on its structure-activity relationships are needed in order to optimize its potential applications.

Synthesis Methods

3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide can be synthesized via a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction is the most common method used to synthesize 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide, and involves the reaction of an aldehyde, an α-keto ester, and an ethyl acetoacetate in aqueous medium. The Ugi reaction is a multicomponent reaction that involves the reaction of an aldehyde, an isocyanide, and an amine in the presence of an acid catalyst. The Passerini reaction is a three-component reaction that involves the reaction of an aldehyde, an amine, and an acid chloride in the presence of a base.

properties

IUPAC Name

3,4-dimethyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-7-8-15(11-14(13)2)18(21)19-12-16-5-3-9-20(16)25(22,23)17-6-4-10-24-17/h4,6-8,10-11,16H,3,5,9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFURCYVLSLTFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

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